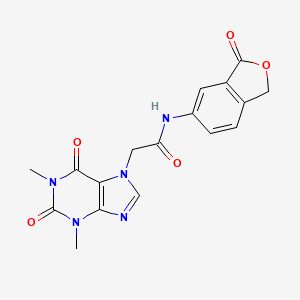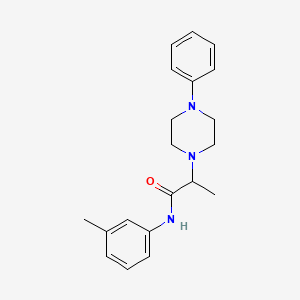![molecular formula C19H20N2O2 B4434128 4-[3-(4-ethylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4434128.png)
4-[3-(4-ethylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone
Descripción general
Descripción
4-[3-(4-ethylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone, also known as EQ, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. EQ belongs to the class of quinoxaline derivatives that have been found to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of 4-[3-(4-ethylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone is not fully understood, but it has been suggested that 4-[3-(4-ethylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone may act by modulating various signaling pathways in cells. 4-[3-(4-ethylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. 4-[3-(4-ethylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-[3-(4-ethylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone has been found to exhibit a range of biochemical and physiological effects. 4-[3-(4-ethylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-[3-(4-ethylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone has also been found to have antimicrobial activity against various bacterial and fungal strains. 4-[3-(4-ethylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone has been shown to have a protective effect on neuronal cells and to improve cognitive function in animal models. 4-[3-(4-ethylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone has also been found to exhibit antioxidant and anti-inflammatory activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[3-(4-ethylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone has several advantages for lab experiments. 4-[3-(4-ethylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone is a synthetic compound that can be easily synthesized in the lab. 4-[3-(4-ethylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone has been found to exhibit a range of biological activities, making it a versatile compound for various experiments. However, 4-[3-(4-ethylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone also has some limitations. 4-[3-(4-ethylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone has low solubility in water, which can make it difficult to work with in aqueous solutions. 4-[3-(4-ethylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-[3-(4-ethylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone. One potential direction is to further investigate the mechanism of action of 4-[3-(4-ethylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone. Understanding the molecular pathways that are modulated by 4-[3-(4-ethylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone could provide insights into its biological activities and potential therapeutic applications. Another future direction is to explore the use of 4-[3-(4-ethylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone as a therapeutic agent for neurodegenerative diseases. 4-[3-(4-ethylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone has shown promise in animal models, and further studies could help to determine its efficacy and safety in humans. Additionally, the development of new synthesis methods for 4-[3-(4-ethylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone could improve its yield and purity, making it more accessible for research purposes.
Aplicaciones Científicas De Investigación
4-[3-(4-ethylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone has been the subject of scientific research due to its potential applications in various fields. 4-[3-(4-ethylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone has been found to exhibit antioxidant, antimicrobial, anticancer, and anti-inflammatory activities. 4-[3-(4-ethylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. 4-[3-(4-ethylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone has been shown to have a protective effect on neuronal cells and to improve cognitive function in animal models.
Propiedades
IUPAC Name |
4-[3-(4-ethylphenyl)propanoyl]-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-14-7-9-15(10-8-14)11-12-19(23)21-13-18(22)20-16-5-3-4-6-17(16)21/h3-10H,2,11-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWSFDYZYMYMMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)N2CC(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B4434056.png)




![2-[(3-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4434091.png)


![N-(3-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}phenyl)-2-methylbenzamide](/img/structure/B4434116.png)

![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylacetamide](/img/structure/B4434118.png)
![N-{2-[2-(4-ethyl-1-piperazinyl)ethyl]-1-methyl-1H-benzimidazol-5-yl}cyclohexanecarboxamide](/img/structure/B4434119.png)
